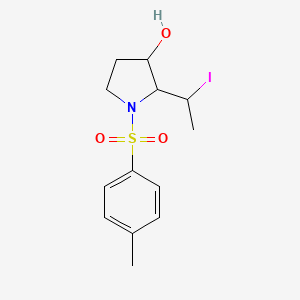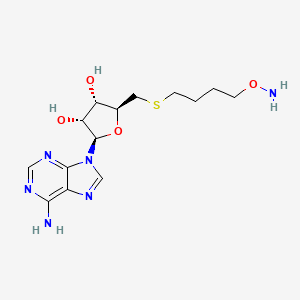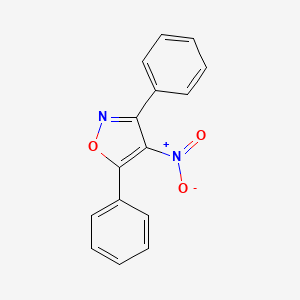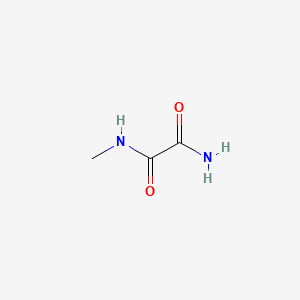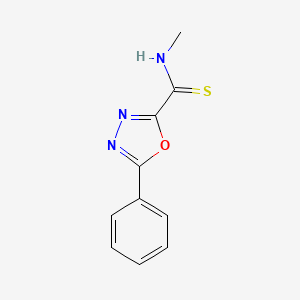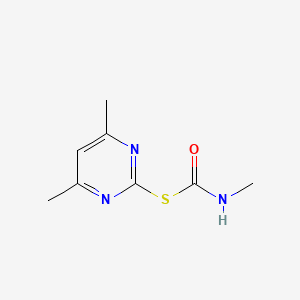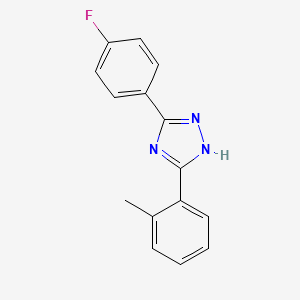
Cis-3-methyl-2-phenyl-2,3-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-3-methyl-2-phenyl-2,3-dihydrofuran is an organic compound belonging to the class of dihydrofurans. This compound is characterized by a furan ring that is partially saturated, with a methyl group and a phenyl group attached to it. The cis configuration indicates that the substituents are on the same side of the ring, which can influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-methyl-2-phenyl-2,3-dihydrofuran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a phenyl-substituted allylic alcohol with an acid catalyst can lead to the formation of the dihydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Cis-3-methyl-2-phenyl-2,3-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated furan derivatives.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, acids, and bases can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.
Applications De Recherche Scientifique
Cis-3-methyl-2-phenyl-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of fine chemicals and as a building block for various industrial products.
Mécanisme D'action
The mechanism of action of cis-3-methyl-2-phenyl-2,3-dihydrofuran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-3-methyl-2-phenyl-2,3-dihydrofuran: The trans isomer has different spatial arrangement of substituents, leading to distinct chemical properties.
2,3-dihydro-2-phenylfuran: Lacks the methyl group, which can affect its reactivity and applications.
3-methyl-2-phenylfuran: Fully unsaturated furan ring, exhibiting different chemical behavior.
Uniqueness
Cis-3-methyl-2-phenyl-2,3-dihydrofuran is unique due to its specific cis configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(2S,3R)-3-methyl-2-phenyl-2,3-dihydrofuran |
InChI |
InChI=1S/C11H12O/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-9,11H,1H3/t9-,11+/m1/s1 |
Clé InChI |
MTTGEABOSKVPSB-KOLCDFICSA-N |
SMILES isomérique |
C[C@@H]1C=CO[C@@H]1C2=CC=CC=C2 |
SMILES canonique |
CC1C=COC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


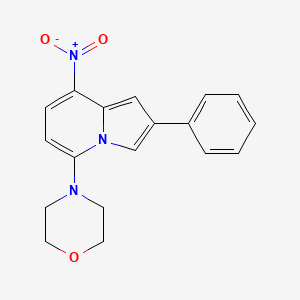
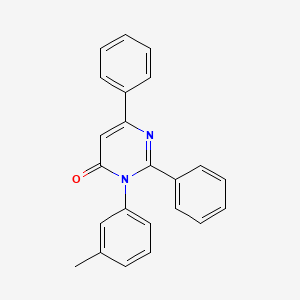
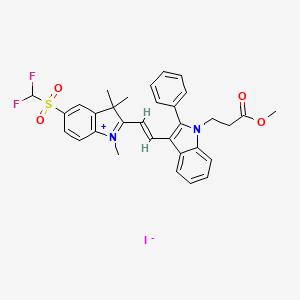

![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)

![7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12917115.png)
